![molecular formula C99H126N20O25S2 B14797967 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liblomycin is a novel lipophilic analog of bleomycin, a glycopeptide antibiotic. It has been developed to enhance the antitumor efficacy while reducing the pulmonary toxicity associated with bleomycin . Liblomycin has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of various tumor cells .
準備方法
Liblomycin is synthesized through a series of chemical reactions that modify the structure of bleomycin to enhance its lipophilicity. The industrial production of liblomycin involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
化学反応の分析
Liblomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are modified liblomycin molecules with enhanced antitumor properties .
科学的研究の応用
In chemistry, it is used as a model compound to study the effects of lipophilicity on the antitumor activity of glycopeptide antibiotics . In biology, liblomycin is used to investigate the mechanisms of DNA cleavage and repair in tumor cells . In medicine, liblomycin is being evaluated for its potential to treat various types of cancer, including head and neck squamous carcinoma, lymphomas, and testicular tumors . In industry, liblomycin is used in the development of new antitumor drugs with improved efficacy and reduced toxicity .
作用機序
Liblomycin exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA) in tumor cells . The compound binds to guanosine-cytosine-rich portions of DNA, causing strand scission and inhibiting DNA replication . This leads to the accumulation of DNA damage and ultimately results in cell death . The molecular targets of liblomycin include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Liblomycin is compared with other similar compounds, such as bleomycin and tallysomycin S10b . While bleomycin and tallysomycin S10b are effective antitumor agents, they are associated with significant pulmonary toxicity . In contrast, liblomycin has been shown to have reduced pulmonary toxicity while maintaining potent antitumor activity . This makes liblomycin a unique and promising candidate for further development as an antitumor drug .
特性
分子式 |
C99H126N20O25S2 |
|---|---|
分子量 |
2060.3 g/mol |
IUPAC名 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C99H126N20O25S2/c1-53-77(113-90(116-88(53)102)64(41-74(101)123)108-42-63(100)89(103)129)94(133)115-79(85(65-43-105-52-109-65)142-98-87(83(127)81(125)72(44-120)141-98)143-97-84(128)86(144-99(104)135)82(126)73(45-121)140-97)95(134)110-55(3)80(124)54(2)91(130)114-78(56(4)122)93(132)107-36-33-75-111-67(51-145-75)96-112-66(50-146-96)92(131)106-35-20-37-117(5)38-34-76(118(6)61-29-31-68(136-46-57-21-12-8-13-22-57)70(39-61)138-48-59-25-16-10-17-26-59)119(7)62-30-32-69(137-47-58-23-14-9-15-24-58)71(40-62)139-49-60-27-18-11-19-28-60/h8-19,21-32,39-40,43,50-52,54-56,63-64,72-73,76,78-87,97-98,108,120-122,124-128H,20,33-38,41-42,44-49,100H2,1-7H3,(H2,101,123)(H2,103,129)(H2,104,135)(H,105,109)(H,106,131)(H,107,132)(H,110,134)(H,114,130)(H,115,133)(H2,102,113,116) |
InChIキー |
DQQFWMYKDDMPMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CNC=N2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN(C)CCC(N(C)C7=CC(=C(C=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)N(C)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)
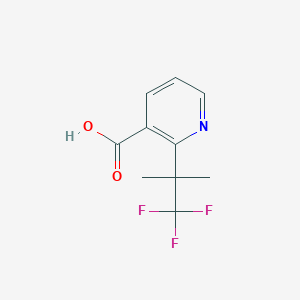
![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)

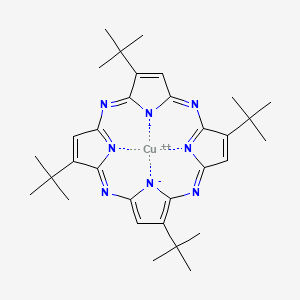
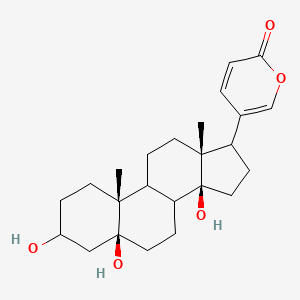
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)
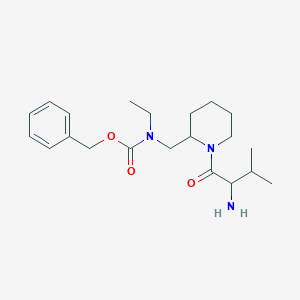
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine](/img/structure/B14797956.png)
![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)
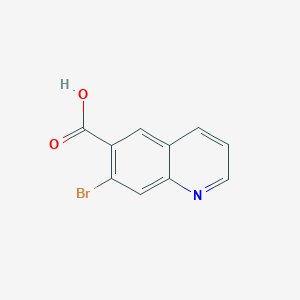
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)
